

"4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B1337917

[Get Quote](#)

An In-depth Technical Guide to "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthetic applications of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**. This versatile intermediate is of significant interest in medicinal chemistry and organic synthesis, primarily for its role as a building block in the development of targeted therapeutics.

Chemical Structure and Properties

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide with a reactive bromomethyl group. This functional group makes it an excellent electrophile for various nucleophilic substitution reactions, enabling the facile introduction of the N,N-dimethylbenzenesulfonamide moiety into more complex molecular architectures.

Chemical Structure:

Molecular Formula: C₉H₁₂BrNO₂S

CAS Number: 3446-91-1[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 278.17 g/mol

Physical Properties:

Property	Value	Source
Physical Form	Solid	
Storage Temperature	2-8°C	[1]
Purity	Typically ≥95%	

Safety Information:

Hazard Statements	Precautionary Statements
H302: Harmful if swallowed.	P260, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P405, P501
H315: Causes skin irritation.	
H319: Causes serious eye irritation.	
H335: May cause respiratory irritation.	
Source:	

Synthesis

The primary synthetic route to **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** involves a two-step process starting from 4-methylbenzenesulfonyl chloride. The first step is a radical bromination of the benzylic methyl group, followed by the reaction of the resulting sulfonyl chloride with dimethylamine.

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride

This protocol is adapted from standard Wohl-Ziegler bromination procedures.[\[4\]](#)

Materials:

- 4-Methylbenzenesulfonyl chloride
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl_4) or a safer alternative solvent like acetonitrile.

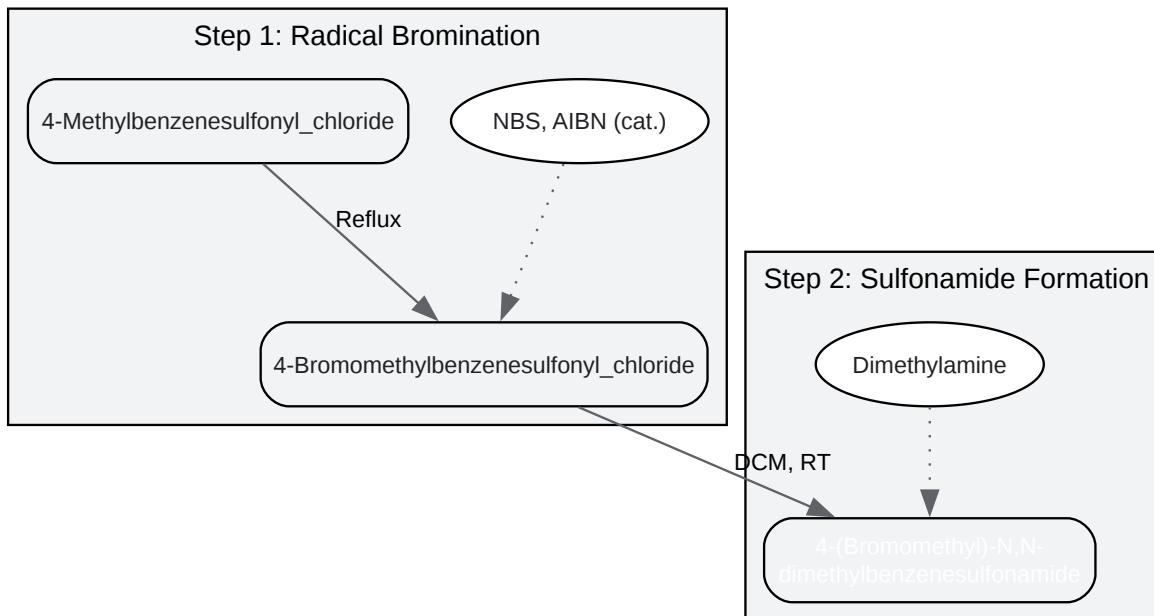
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzenesulfonyl chloride (1 equivalent) in the chosen solvent.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)benzenesulfonyl chloride, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

This protocol is based on general procedures for the synthesis of sulfonamides from sulfonyl chlorides.^[5]

Materials:


- 4-(Bromomethyl)benzenesulfonyl chloride
- Dimethylamine (2 M solution in THF or as a gas)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine or other non-nucleophilic base (optional)

Procedure:

- Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add dimethylamine (2-3 equivalents) to the stirred solution. If using dimethylamine hydrochloride, an equivalent of a base like triethylamine should be added.
- Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** by column chromatography or recrystallization.

Synthetic Workflow Diagram

Synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

[Click to download full resolution via product page](#)

Caption: Synthetic route to **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**.

Analytical Data (Predicted)

As of the last update, specific experimental spectral data for **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** is not readily available in public databases. The following data is predicted based on the analysis of structurally similar compounds and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted, CDCl ₃ , 400 MHz)	¹³ C NMR (Predicted, CDCl ₃ , 100 MHz)
Chemical Shift (δ , ppm)	Assignment
~7.8 (d, 2H)	Aromatic CH (ortho to SO ₂)
~7.5 (d, 2H)	Aromatic CH (ortho to CH ₂ Br)
~4.5 (s, 2H)	-CH ₂ Br
~2.7 (s, 6H)	-N(CH ₃) ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3050-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (-CH ₃ , -CH ₂)
~1350 & ~1160	Asymmetric and symmetric S=O stretch (sulfonamide)
~1220	C-N stretch
~700-600	C-Br stretch

Mass Spectrometry (MS)

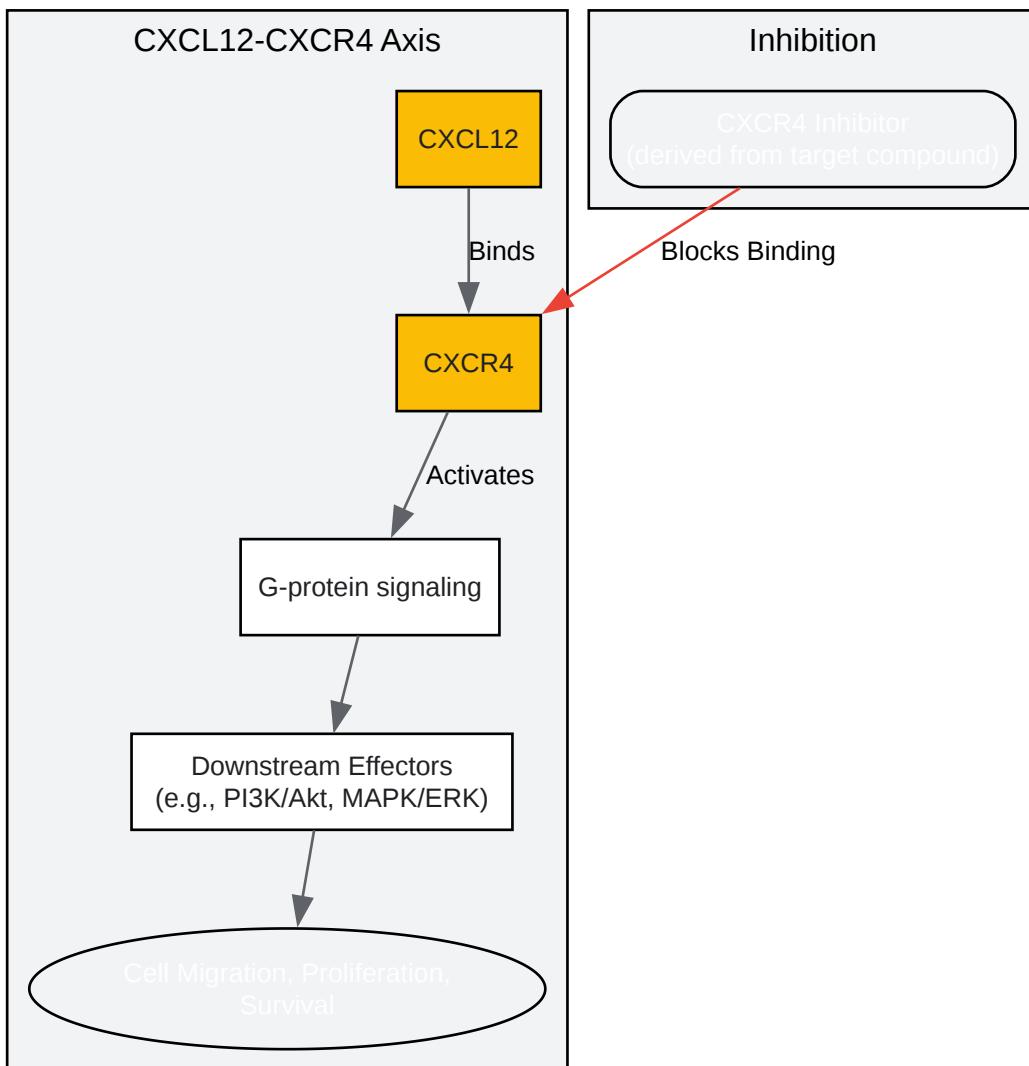
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the bromine-containing fragments ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the benzylic C-S bond, and fragmentation of the sulfonamide group.

m/z (Predicted)	Fragment
277/279	[M] ⁺
198	[M - Br] ⁺
155	[CH ₂ C ₆ H ₄ SO ₂] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion)
78	[N(CH ₃) ₂ SO ₂] ⁺

Applications in Drug Development

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a key intermediate in the synthesis of various biologically active molecules. Its most notable application is in the development of inhibitors for the C-X-C chemokine receptor type 4 (CXCR4).

Role in CXCR4 Inhibitor Synthesis


The CXCR4 receptor and its ligand, CXCL12, play a crucial role in numerous physiological and pathological processes, including cancer metastasis, HIV-1 entry into cells, and inflammatory responses.^{[6][7][8]} Consequently, CXCR4 has emerged as a significant therapeutic target.

The reactive bromomethyl group of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** allows for its conjugation to various amine-containing scaffolds, leading to the generation of potent CXCR4 antagonists.^[5]

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that promote cell migration, proliferation, and survival. Inhibitors developed using **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** block this interaction, thereby disrupting these pathological processes.

CXCR4 Signaling Pathway and Inhibition

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS#:3446-91-1 | 4-Bromomethyl-N,N-dimethyl-benzenesulfonamide | Chemsoc [chemsoc.com]

- 2. 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rsc.org [rsc.org]
- 5. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 8. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337917#4-bromomethyl-n-n-dimethylbenzenesulfonamide-chemical-structure-and-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

